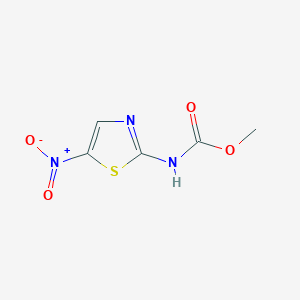![molecular formula C17H21NO5 B6353383 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1214161-77-9](/img/structure/B6353383.png)
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). The presence of these functional groups can influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely contribute to the compound’s three-dimensional shape .Chemical Reactions Analysis
Carboxylic acids typically undergo reactions like esterification (with alcohols), amidation (with amines), and reduction (to alcohols). The presence of the methoxy group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Carboxylic acids typically exhibit strong hydrogen bonding, leading to higher boiling points compared to similar-sized molecules. They can also participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound exhibits a unique blend of chemical properties that make it a valuable asset in the development of new pharmaceuticals . Its high purity and structural complexity allow for the modulation of various biological targets. In medicinal chemistry, it could be used to design novel ligands that interact with specific enzymes or receptors within the body, potentially leading to the development of new drugs for treating diseases.
Biotechnology
In biotechnology, the compound’s structure, which includes a spiro arrangement and a methoxybenzoyl group, could be utilized in the study of enzyme-substrate interactions . It may serve as a scaffold for developing biosensors or as a probe to understand the molecular mechanisms of biological pathways.
Materials Science
The compound’s robust molecular framework makes it suitable for materials science research, where it could be used in the synthesis of new polymeric materials or coatings . Its spirocyclic structure may impart unique mechanical or thermal properties to the materials, making them useful for specialized applications.
Environmental Science
In environmental science, this compound could be explored for its potential use in the degradation of pollutants or the synthesis of environmentally friendly materials . Its chemical stability under various conditions makes it a candidate for studies on long-term environmental remediation techniques.
Analytical Chemistry
The compound’s distinct chemical signature allows it to be used as a standard or reagent in analytical chemistry applications . It could be employed in chromatography, mass spectrometry, or spectroscopy methods to detect, quantify, or study other complex molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-14-8-4-3-7-12(14)15(19)18-13(16(20)21)11-23-17(18)9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASGLXTVUDMJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)


![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)


![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)